
2-Bromo-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-nitrobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the bromination of 3-nitrobenzenesulfonamide. This process typically uses brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield .
Industrial Production Methods
For large-scale production, the synthesis of 2-bromo-3-nitrobenzene-1-sulfonamide may involve the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to improved efficiency and scalability. The use of automated systems also minimizes the risk of human error and enhances safety during production .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like copper iodide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Reduction: Formation of 2-amino-3-nitrobenzene-1-sulfonamide.
Oxidation: Formation of 2-bromo-3-nitrobenzenesulfonic acid.
Aplicaciones Científicas De Investigación
2-bromo-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antibacterial and anti-inflammatory properties.
Material Science: It is employed in the synthesis of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-2-nitrobenzene-1-sulfonamide
- 2-nitrobenzenesulfonamide
- 1-bromo-3-nitrobenzene
Uniqueness
2-bromo-3-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Propiedades
Fórmula molecular |
C6H5BrN2O4S |
|---|---|
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
2-bromo-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) |
Clave InChI |
OKWYGYDVVWJFHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
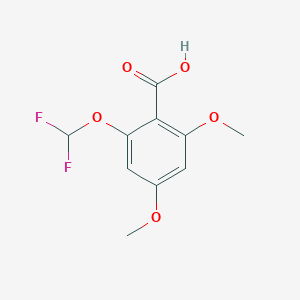
![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
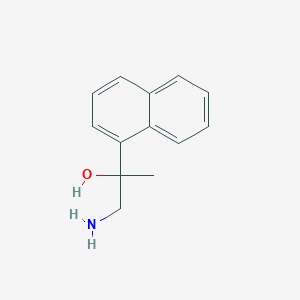
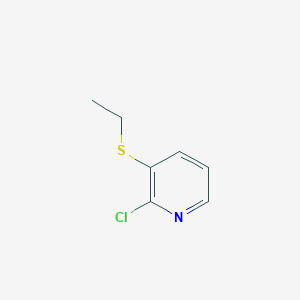
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
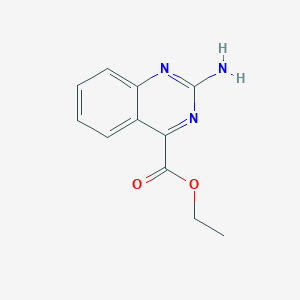
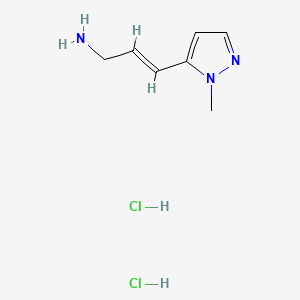
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
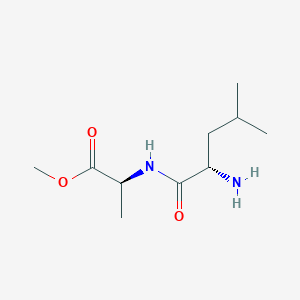
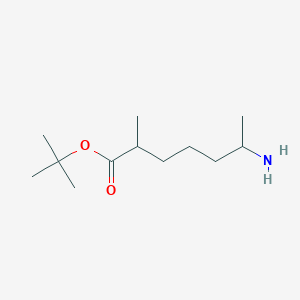
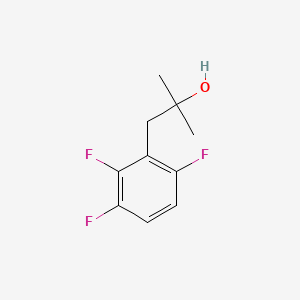
![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
